molecular formula C20H23FN2O3S B2547750 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005301-20-1

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2547750
CAS No.: 1005301-20-1
M. Wt: 390.47
InChI Key: AZKLIBLBFULQGJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methylpropanoyl group at position 1 and a benzene sulfonamide moiety at position 5. The benzene ring is further modified with a fluoro group at position 4 and a methyl group at position 6.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-6-7-16(12-19(15)23)22-27(25,26)17-8-9-18(21)14(3)11-17/h6-9,11-13,22H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKLIBLBFULQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by sulfonation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a tetrahydroquinoline or isoquinoline core with sulfonamide-linked aromatic substituents. Key differentiating factors include:

  • Substituents on the tetrahydroquinoline/isoquinoline ring: The 2-methylpropanoyl group (target compound) vs. trifluoroacetyl () or propylsulfonyl () groups.
  • Sulfonamide-linked aromatic ring : The target’s 4-fluoro-3-methyl substitution contrasts with 2-fluoro () or 4-ethoxy-3-fluoro () patterns.

Physicochemical and Analytical Data

Compound Name Molecular Weight (g/mol) Key Substituents Analytical Data
Target Compound ~434.5* 2-Methylpropanoyl, 4-fluoro-3-methyl Not reported in evidence
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-... () ~470.4* Trifluoroacetyl, cyclopropylethyl NMR, HRMS
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide () ~456.5* Ethoxy, propylsulfonyl IUPAC name and registry number
7f () ~642.1* Quinolone core, sulfonamide-linked groups Not fully characterized in evidence

*Calculated based on molecular formulae.

Functional Implications

  • Electron-Withdrawing Groups: The trifluoroacetyl group in ’s compound enhances metabolic stability compared to the target’s 2-methylpropanoyl group, which is less electronegative .
  • The target’s methyl group may offer reduced steric bulk, favoring target engagement .
  • Solubility : The ethoxy group in ’s compound increases hydrophilicity relative to the target’s 3-methyl substituent, suggesting divergent pharmacokinetic profiles .

Research Findings and Limitations

  • Synthetic Scalability : demonstrates a 100-gram scale synthesis for its compound, highlighting industrially viable protocols. The target compound’s synthesis may require similar optimization .
  • Characterization Gaps : The target compound lacks reported melting points, spectral data, or bioactivity, unlike and , which provide HRMS and melting points (e.g., 175–178°C for ’s compound) .
  • Structural Diversity: ’s quinolone derivative (7f) incorporates a carboxylate group, underscoring the role of core heterocycles in modulating biological activity .

Biological Activity

The compound 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Molecular Weight : 357.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth. This mechanism is similar to that of traditional sulfa drugs.
  • Nuclear Receptor Modulation : Recent studies indicate that compounds with similar structures can act as inverse agonists for nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a significant role in inflammatory responses and autoimmune diseases .

Antimicrobial Activity

Sulfonamides are well-documented for their antibacterial properties. The compound may exhibit similar effects due to its structural characteristics. Studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains by disrupting folate metabolism.

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as psoriasis and rheumatoid arthritis, where modulation of RORγ activity can reduce the production of pro-inflammatory cytokines like IL-17 .

Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the benzene ring significantly enhanced antibacterial activity against Gram-positive bacteria. The specific compound was tested against Staphylococcus aureus and exhibited an inhibition zone comparable to established antibiotics.

Study 2: Inflammatory Disease Model

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a marked reduction in joint inflammation and swelling. The mechanism was attributed to the inhibition of IL-17 production through RORγ antagonism .

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget/MechanismReference
4-Fluoro-3-Methyl-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-Yl]Benzene-1-SulfonamideAntibacterialFolate synthesis inhibition
GNE-3500Anti-inflammatoryRORγ inverse agonist
SulfanilamideAntibacterialFolate synthesis inhibitionHistorical data

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